

The Discovery and Development of (Rac)-ACT-451840: A Novel Antimalarial Agent

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Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B15560512

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(Rac)-ACT-451840, a promising antimalarial candidate, has emerged from a dedicated drug discovery program aimed at identifying new chemical entities with novel mechanisms of action to combat the growing threat of drug-resistant malaria. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Optimization

ACT-451840 was identified through a phenotypic screening of a diverse chemical library against *Plasmodium falciparum*, the deadliest species of malaria parasite.^[1] The initial hit, a phenylalanine-based compound, demonstrated potent antimalarial activity.^[1] A subsequent lead optimization program focused on improving potency, pharmacokinetic properties, and safety, ultimately leading to the selection of ACT-451840 for further development.^{[1][2]} This compound belongs to a novel chemical class and is patented.^[3]

Mechanism of Action

While the precise mechanism of action of ACT-451840 is still under investigation, in vitro evidence suggests that its activity may be mediated by blocking a parasite-digestive vacuole membrane-resident transporter known as PfMDR1.^[4] This proposed mechanism is distinct from that of existing antimalarial drugs, making ACT-451840 a valuable tool against drug-resistant parasite strains.^{[3][4]}

Preclinical Efficacy

ACT-451840 has demonstrated potent and rapid activity against both drug-sensitive and multidrug-resistant strains of *P. falciparum* in vitro.^{[3][4][5]} It is active against all asexual blood stages of the parasite, including rings, trophozoites, and schizonts, which is a desirable characteristic for an antimalarial drug.^{[3][5]} Furthermore, the compound has shown efficacy in murine models of malaria, including those using human *P. falciparum* strains.^{[3][5]}

In Vitro Activity of ACT-451840 against *P. falciparum*

Strain	IC50 (nM)	IC90 (nM)	IC99 (nM)	Reference
NF54 (drug-sensitive)	0.4 ± 0.0	0.6 ± 0.0	1.2 ± 0.0	[3]
7G8	0.3	-	-	[4]
Dd2	0.7	-	-	[4]
K1 (chloroquine-resistant)	0.3	-	-	[6]

In Vivo Efficacy of ACT-451840 in Murine Models

Parasite Species	Mouse Model	ED90 (mg/kg)	95% Confidence Interval	Reference
<i>P. falciparum</i>	PfSCID	3.7	3.3–4.9	[3][7]
<i>P. berghei</i>	-	13	11–16	[3][7]

Transmission-Blocking Potential

A crucial aspect of malaria eradication is the ability to block the transmission of the parasite from humans to mosquitoes. ACT-451840 has shown promising activity against the sexual stages of *P. falciparum*. It potently inhibits male gamete formation and blocks oocyst development in the mosquito.^[3] This dual activity against both asexual and sexual stages suggests that ACT-451840 could not only treat the disease but also reduce its spread.^{[8][9]}

In Vitro Transmission-Blocking Activity of ACT-451840

Activity	IC50 (nM)	Reference
Male Gamete Formation Inhibition	5.89 ± 1.80	[3]
Oocyst Development Blockade	30 (range: 23–39)	[3]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of ACT-451840 has been evaluated in both preclinical species and humans. In a first-in-humans, single-ascending-dose study, the compound was found to be safe and well-tolerated.[5] The study revealed that food significantly enhances the absorption of ACT-451840, leading to approximately a 13-fold increase in plasma concentrations.[5] The drug has a half-life of about 34 hours.[5] Five metabolites (M2, M5, M6, M18, and M35) were identified in human plasma.[5]

Pharmacokinetic Parameters of ACT-451840 in Healthy Male Subjects (500 mg dose)

Parameter	Fasted State		Reference
	(Geometric Mean, 95% CI)	Fed State	
Cmax (ng/mL)	11.9 (5.7 to 24.9)	~13-fold higher	[5]
AUC _{0-∞} (ng·h/mL)	100.6 (60.8 to 166.5)	~13-fold higher	[5]
T _{max} (h)	0.8 to 2	3.5	[5]
Half-life (h)	~34	~34	[5]

Clinical Development

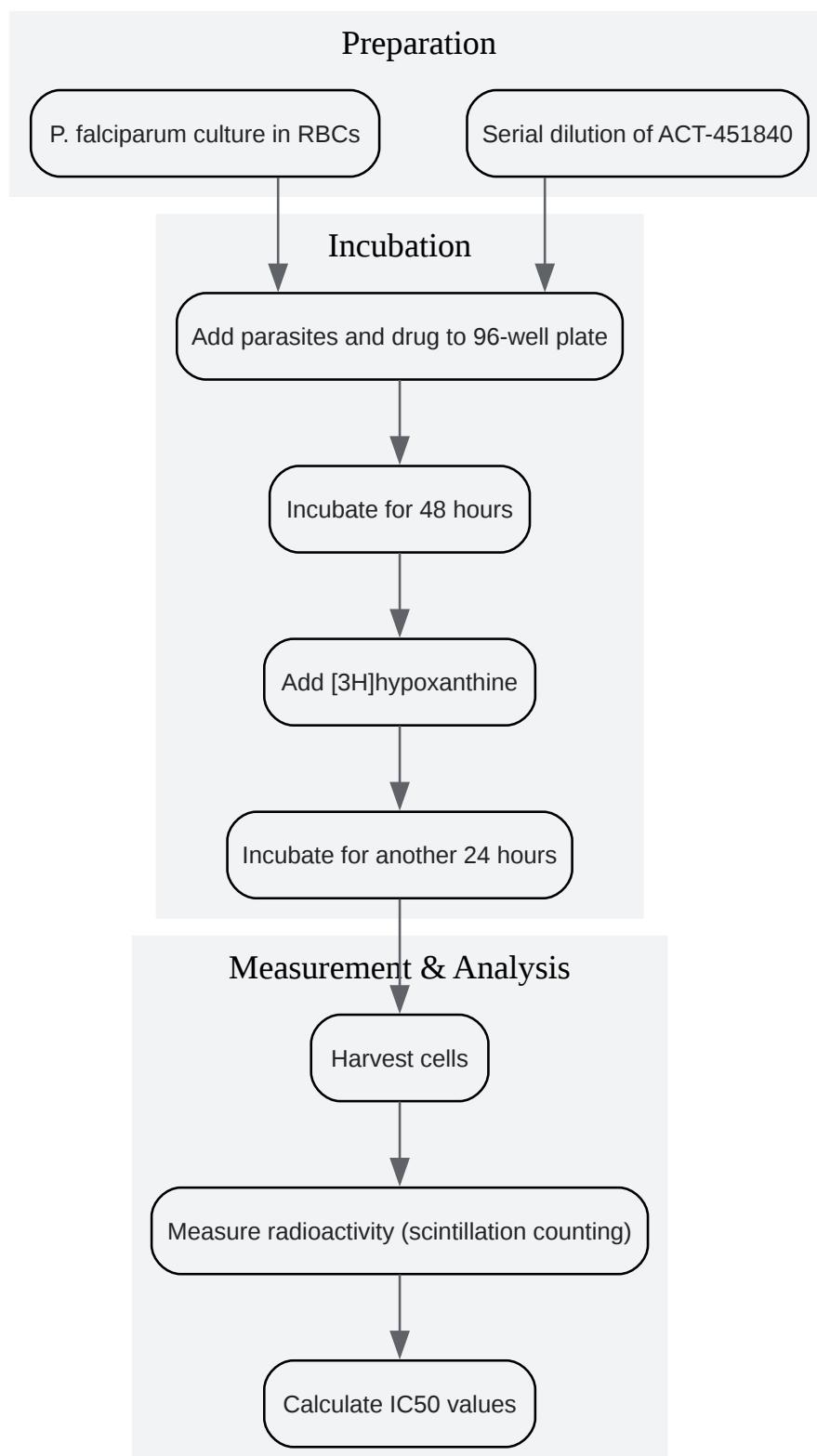
An induced blood-stage malaria study in healthy volunteers demonstrated the clinical efficacy of ACT-451840.[4][10] A single 500 mg dose under fed conditions markedly reduced *P. falciparum* parasitemia.[10] Pharmacokinetic/pharmacodynamic (PK/PD) modeling predicted that a sustained concentration of 10–15 ng/mL is required for maximum effect, and a cure rate

of 90% could be achieved with six once-daily doses of 300 mg.[\[4\]](#)[\[10\]](#) These findings support the further clinical development of ACT-451840 as a potential new treatment for malaria.[\[8\]](#)

Experimental Protocols

In Vitro Antimalarial Activity Assay ([³H]hypoxanthine incorporation)

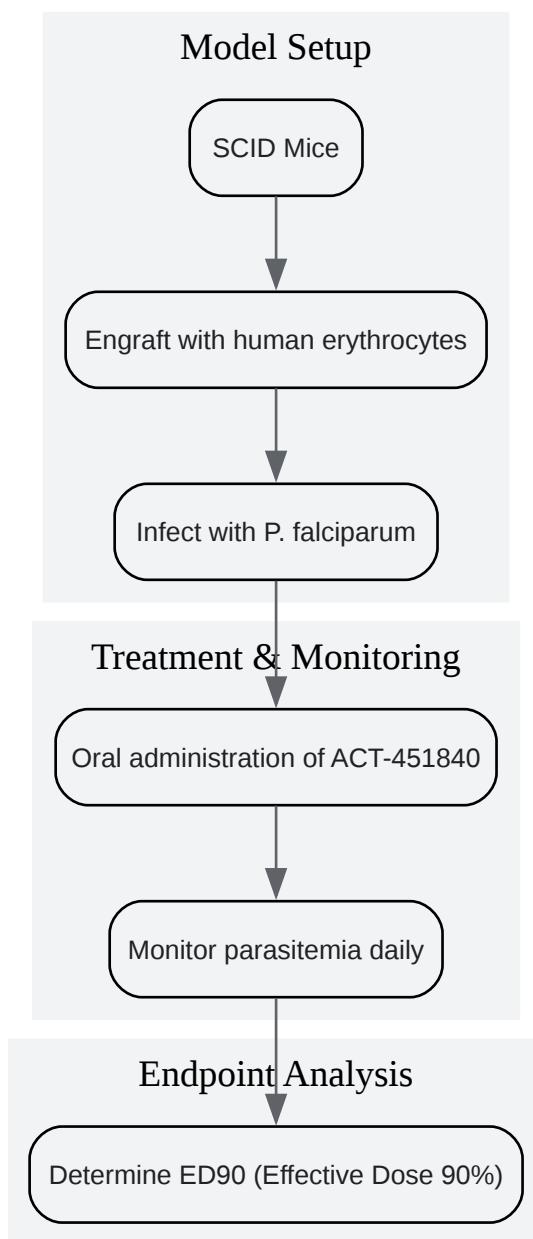
The in vitro activity of ACT-451840 against *P. falciparum* was determined using a [³H]hypoxanthine incorporation assay.[\[3\]](#) This method assesses the inhibition of parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.

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Workflow for the [3H]hypoxanthine incorporation assay.

In Vivo Efficacy Model (P. falciparum in SCID mice)

The in vivo efficacy of ACT-451840 was evaluated in a humanized mouse model where severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes and infected with P. falciparum.



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Workflow for the in vivo efficacy study in SCID mice.

Drug Discovery and Development Pathway

The journey of ACT-451840 from a screening hit to a clinical candidate followed a structured drug discovery and development pathway.



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Drug discovery and development pipeline for ACT-451840.

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